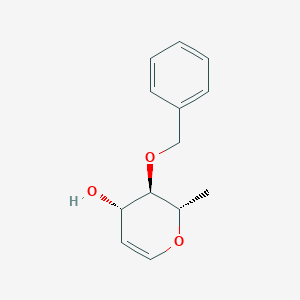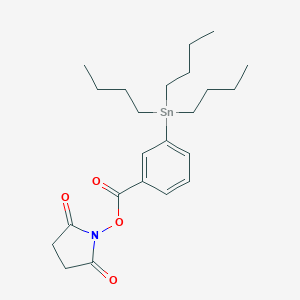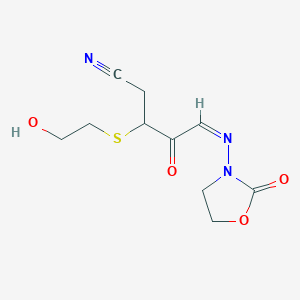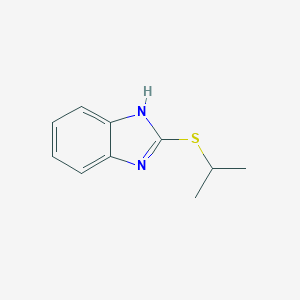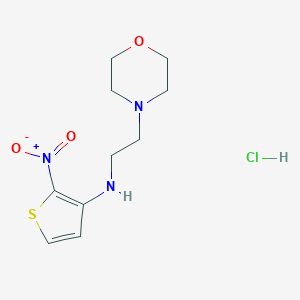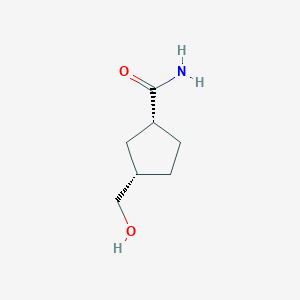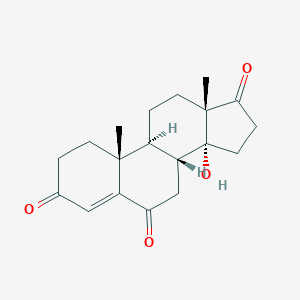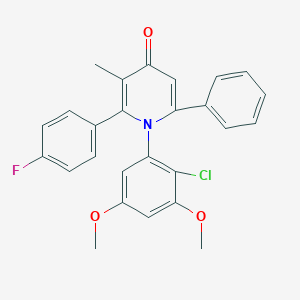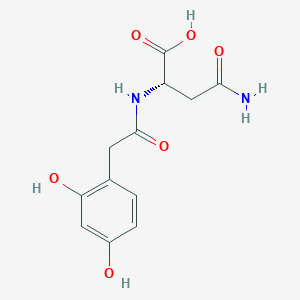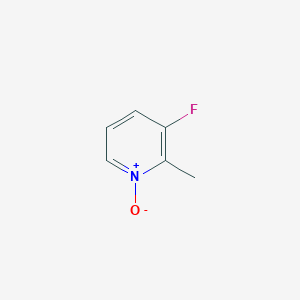
3-Fluoro-2-methylpyridine 1-oxide
概要
説明
準備方法
合成経路と反応条件
ABT-333の合成は、市販の出発物質から始まる複数のステップを伴います。 重要なステップには、抗ウイルス活性に不可欠なメタンスルホンアミド基の形成が含まれます . 合成経路には、一般的に以下が含まれます。
コア構造の形成: ABT-333のコア構造は、求核置換反応や環化反応を含む一連の反応によって合成されます。
官能基の導入: メタンスルホンアミド基などのさまざまな官能基は、スルホン化やアミノ化などの特定の反応によって導入されます。
精製: 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、高純度のABT-333が得られます。
工業生産方法
工業環境では、ABT-333の生産は、高収率と純度を確保するために最適化された反応条件を使用してスケールアップされます。 このプロセスには、以下が含まれます。
バッチ処理: 大規模なバッチ反応器を使用して、制御された条件下で合成ステップを実施します。
連続フロー処理: 連続フロー反応器も、効率を高め、生産時間を短縮するために使用される場合があります。
品質管理: 最終製品の一貫性と安全性確保のために、厳格な品質管理措置が実施されます。
化学反応解析
反応の種類
ABT-333は、以下を含むさまざまな化学反応を起こします。
酸化: 化合物は酸化反応を起こすことができ、酸化代謝物の形成につながります。
還元: 還元反応も発生し、化合物の還元形が生成されます。
置換: 求核置換反応と求電子置換反応は一般的であり、さまざまな誘導体の形成につながります。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
溶媒: ジメチルスルホキシドやアセトニトリルなどの溶媒がこれらの反応で一般的に使用されます。
形成される主な生成物
これらの反応から形成される主な生成物には、さまざまな酸化および還元代謝物、ならびに異なる官能基を有する置換誘導体が含まれます。
科学研究への応用
ABT-333は、以下を含む幅広い科学研究への応用があります。
化学: 抗ウイルス薬の設計と合成の研究におけるモデル化合物として使用されます。
生物学: 化合物は、ウイルス複製メカニズムの研究や抗ウイルス療法の開発に使用されます。
医学: ABT-333はC型肝炎の治療における重要な成分であり、しばしば他の抗ウイルス剤と組み合わせて使用され、持続的なウイルス学的反応を達成します。
産業: 化合物は、製薬業界で抗ウイルス薬の開発と生産に使用されます。
化学反応の分析
Types of Reactions
ABT-333 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can also occur, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Solvents: Solvents like dimethyl sulfoxide and acetonitrile are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with different functional groups.
科学的研究の応用
ABT-333 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antiviral drug design and synthesis.
Biology: The compound is used in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: ABT-333 is a key component in the treatment of hepatitis C, often used in combination with other antiviral agents to achieve a sustained virologic response.
Industry: The compound is used in the pharmaceutical industry for the development and production of antiviral medications.
作用機序
ABT-333は、NS5B遺伝子によってコードされるHCV RNA依存性RNAポリメラーゼを阻害することによって抗ウイルス効果を発揮します . この酵素は、ウイルスゲノムの複製に不可欠です。 ABT-333は、NS5Bポリメラーゼのパームドメインに結合し、ポリメラーゼがウイルスRNAを伸長できないようにするコンフォメーション変化を誘発します . この阻害は、ウイルスの複製を効果的に停止させ、ウイルス量の減少につながり、最終的に感染のクリアランスを助けます。
類似の化合物との比較
ABT-333は、以下のような他の類似の化合物と比較されます。
ソフォスブビル: C型肝炎の治療に使用される別の抗ウイルス剤。 ABT-333とは異なり、ソフォスブビルはHCV RNAポリメラーゼのヌクレオシド阻害剤です。
レディパスビル: ソフォスブビルと組み合わせて使用されることが多いレディパスビルは、ウイルス複製とアセンブリに関与するHCV NS5Aタンパク質の阻害剤です。
オムビタスビル: パリタプレビルとリトナビルと組み合わせて使用されるオムビタスビルは、HCV NS5Aタンパク質を阻害します。
ABT-333の独自性
ABT-333は、HCV RNAポリメラーゼの非ヌクレオシド阻害剤としての作用機序において独自です。 ポリメラーゼにコンフォメーション変化を誘発する能力は、ソフォスブビルなどのヌクレオシド阻害剤とは異なります . さらに、併用療法におけるその使用は、その有効性を高め、耐性発生の可能性を低下させます。
類似化合物との比較
ABT-333 is compared with other similar compounds, such as:
Sofosbuvir: Another antiviral agent used in the treatment of hepatitis C. Unlike ABT-333, sofosbuvir is a nucleoside inhibitor of the HCV RNA polymerase.
Ledipasvir: Often used in combination with sofosbuvir, ledipasvir is an inhibitor of the HCV NS5A protein, which is involved in viral replication and assembly.
Ombitasvir: Used in combination with paritaprevir and ritonavir, ombitasvir inhibits the HCV NS5A protein.
Uniqueness of ABT-333
ABT-333 is unique in its mechanism of action as a non-nucleoside inhibitor of the HCV RNA polymerase. Its ability to induce conformational changes in the polymerase distinguishes it from nucleoside inhibitors like sofosbuvir . Additionally, its use in combination therapies enhances its efficacy and reduces the likelihood of resistance development.
特性
IUPAC Name |
3-fluoro-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFJXDPNAWWVKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=[N+]1[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599957 | |
| Record name | 3-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113209-81-7 | |
| Record name | 3-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


